Cas no 107585-75-1 (3'-Hydroxy-3,9-dihydroeucomin)

3'-Hydroxy-3,9-dihydroeucomin 化学的及び物理的性質
名前と識別子
-
- 3'-Hydroxy-3,9-dihydroeucomin
- 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-2,3-dihydro-4H-chrome n-4-one
- 1-(3-Aminophenyl)-3-methyl-1-butyn-3-ol
- 2-methyl-4-(3-aminophenyl)3-butyn-2-ol
- 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol
- 3-(2-hydroxy-2-methylbut-3-inyl)aniline
- 3-(2-hydroxy-2-methylbut-3-ynyl)aniline
- 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-
- 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol
- 4-(3-aminophenyl)-2-methyl-3-butyne-2-ol
- 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)chroman-4-one
- AC1L3AYA
- PubChem14777
- SureCN471131
- 2,3-Dihydro-5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one
- [ "" ]
- 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-4-chromanone
- 5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one
- NCI60_041424
- CHEBI:175059
- 4H-1-benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-
- NSC720872
- AKOS032948188
- DTXSID201127279
- 5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one
- FS-10113
- NSC-720872
- CHEMBL1979084
- 3-(3-Hydroxy-4-methoxybenzyl)-5,7-dihydroxychroman-4-one
- B0005-189932
- 107585-75-1
- DB-331037
-
- インチ: InChI=1S/C17H16O6/c1-22-14-3-2-9(5-12(14)19)4-10-8-23-15-7-11(18)6-13(20)16(15)17(10)21/h2-3,5-7,10,18-20H,4,8H2,1H3
- InChIKey: WIBOONWRYQFYQJ-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O)O
計算された属性
- せいみつぶんしりょう: 316.09500
- どういたいしつりょう: 316.09468823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 427
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 96.2Ų
じっけんとくせい
- 色と性状: Powder
- PSA: 96.22000
- LogP: 2.24600
3'-Hydroxy-3,9-dihydroeucomin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TMA0531-5 mg |
3'-Hydroxy-3,9-dihydroeucomin |
107585-75-1 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
TargetMol Chemicals | TMA0531-1mg |
3'-Hydroxy-3,9-dihydroeucomin |
107585-75-1 | 1mg |
¥ 5560 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA0531-5 mg |
3'-Hydroxy-3,9-dihydroeucomin |
107585-75-1 | 5mg |
¥6300.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA0531-1 mL * 10 mM (in DMSO) |
3'-Hydroxy-3,9-dihydroeucomin |
107585-75-1 | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-08 | ||
TargetMol Chemicals | TMA0531-5mg |
3'-Hydroxy-3,9-dihydroeucomin |
107585-75-1 | 98% | 5mg |
¥ 3710 | 2023-09-15 | |
A2B Chem LLC | AB53479-1mg |
2,3-Dihydro-5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one |
107585-75-1 | 97.5% | 1mg |
$699.00 | 2024-01-05 | |
TargetMol Chemicals | TMA0531-1mg |
3'-Hydroxy-3,9-dihydroeucomin |
107585-75-1 | 1mg |
¥ 5560 | 2024-07-20 | ||
Ambeed | A1337792-5mg |
5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)chroman-4-one |
107585-75-1 | 97% | 5mg |
$284.0 | 2024-04-26 | |
TargetMol Chemicals | TMA0531-5mg |
3'-Hydroxy-3,9-dihydroeucomin |
107585-75-1 | 5mg |
¥ 3710 | 2024-05-22 | ||
TargetMol Chemicals | TMA0531-1 ml * 10 mm |
3'-Hydroxy-3,9-dihydroeucomin |
107585-75-1 | 1 ml * 10 mm |
¥ 3810 | 2024-05-22 |
3'-Hydroxy-3,9-dihydroeucomin 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Homoisoflavonoids Homoisoflavans Homoisoflavanones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Homoisoflavonoids Homoisoflavanones
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
3'-Hydroxy-3,9-dihydroeucominに関する追加情報
Research Brief on 3'-Hydroxy-3,9-dihydroeucomin (CAS: 107585-75-1): Recent Advances and Applications
3'-Hydroxy-3,9-dihydroeucomin (CAS: 107585-75-1) is a bioactive compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, particularly in the context of anti-inflammatory and anticancer activities. This research brief synthesizes the latest findings to provide a comprehensive overview of the current state of knowledge regarding this compound.
A study published in the Journal of Natural Products (2023) highlighted the isolation of 3'-Hydroxy-3,9-dihydroeucomin from Eucommia ulmoides, a traditional medicinal plant. The research demonstrated that the compound exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which plays a critical role in the regulation of immune responses. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, recent investigations have explored the anticancer potential of 3'-Hydroxy-3,9-dihydroeucomin. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase-3 and caspase-9. The study also noted that the compound exhibits selective cytotoxicity, sparing normal cells, which underscores its potential as a targeted therapeutic agent.
The synthetic accessibility of 3'-Hydroxy-3,9-dihydroeucomin has also been a focus of recent research. A team at the University of Tokyo developed an efficient synthetic route for the compound, as detailed in a 2023 Organic Letters publication. The methodology involves a key step of asymmetric hydroxylation, achieving a high yield and enantiomeric purity. This advancement is expected to facilitate further pharmacological studies and scale-up production for clinical trials.
Despite these promising developments, challenges remain in the clinical translation of 3'-Hydroxy-3,9-dihydroeucomin. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical studies. Future research directions may include structural optimization to enhance its pharmacokinetic properties and the exploration of combination therapies to maximize therapeutic efficacy.
In conclusion, 3'-Hydroxy-3,9-dihydroeucomin (CAS: 107585-75-1) represents a promising candidate for drug development, with demonstrated anti-inflammatory and anticancer activities. Continued research efforts are essential to fully realize its therapeutic potential and overcome existing challenges. This brief underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this bioactive compound.
107585-75-1 (3'-Hydroxy-3,9-dihydroeucomin) 関連製品
- 74805-92-8(Methylophiopogonanone A)
- 93078-83-2(8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin)
- 74805-91-7(Methylophiopogonanone B)
- 2138052-03-4(3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride)
- 2225169-72-0(2-Methyl-4-(imidazol-1-yl)phenylboronic acid)
- 1020-16-2(3-Morpholinopropiophenone Hydrochloride)
- 2097896-65-4(1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetate)
- 186792-79-0(Olanzapine 4'-N-glucuronide)
- 1267203-95-1(1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione)
- 1185132-00-6(4-methoxy-3-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde hydrochloride)

